2-Hydroxy-5-iodo-6-methyl-nicotinonitrile
Overview
Description
2-Hydroxy-5-iodo-6-methyl-nicotinonitrile is a chemical compound with the molecular formula C7H5IN2O and a molecular weight of 260.03187 g/mol . This compound is known for its unique structure, which includes a hydroxyl group, an iodine atom, and a nitrile group attached to a nicotinonitrile ring. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 2-Hydroxy-5-iodo-6-methyl-nicotinonitrile typically involves multiple steps, starting with the iodination of a suitable precursor. One common method involves the reaction of 6-methyl-nicotinonitrile with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 5-position. The hydroxyl group can be introduced through subsequent reactions involving hydrolysis or other suitable chemical transformations .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Hydroxy-5-iodo-6-methyl-nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under suitable conditions.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include ketones, primary amines, and substituted nicotinonitrile derivatives.
Scientific Research Applications
2-Hydroxy-5-iodo-6-methyl-nicotinonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and pathways.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-iodo-6-methyl-nicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The iodine atom can also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar compounds to 2-Hydroxy-5-iodo-6-methyl-nicotinonitrile include other halogenated nicotinonitrile derivatives, such as 2-Hydroxy-5-chloro-6-methyl-nicotinonitrile and 2-Hydroxy-5-bromo-6-methyl-nicotinonitrile. These compounds share similar structures but differ in the halogen atom present. The presence of different halogens can influence the compound’s reactivity, biological activity, and other properties.
Properties
IUPAC Name |
5-iodo-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c1-4-6(8)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSPQVBAHJEJAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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